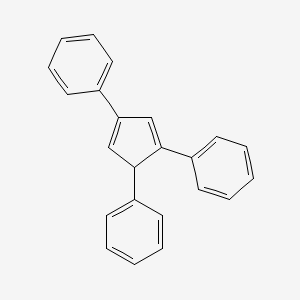

(2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene is a chemical compound known for its unique structure and properties It consists of a cyclopentadienyl ring substituted with two phenyl groups at the 2 and 4 positions, and a benzene ring attached to the cyclopentadienyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene rings. The reaction involves the cyclopentadienyl ring and a suitable dienophile, such as a phenyl-substituted alkene. The reaction conditions often include elevated temperatures and the use of a solvent like toluene to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or quinones.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of cyclopentane derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid like aluminum chloride.

Major Products Formed

Oxidation: Formation of diketones or quinones.

Reduction: Formation of cyclopentane derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Applications De Recherche Scientifique

The compound (2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene is a significant organic molecule with various applications in scientific research and industry. This article explores its applications, particularly in the fields of materials science, organic synthesis, and pharmacology, supported by comprehensive data tables and relevant case studies.

Chemical Properties and Structure

Chemical Formula : C19H16

Molecular Weight : 248.33 g/mol

IUPAC Name : 1,3-Diphenyl-2-cyclopentadiene

The structure of this compound features a cyclopentadiene core with two phenyl groups attached at the 2 and 4 positions. This configuration imparts unique electronic and steric properties that are exploited in various applications.

Materials Science

The compound is utilized in the development of advanced materials due to its unique structural properties:

- Polymer Chemistry : It serves as a monomer in the synthesis of conjugated polymers which exhibit useful electronic properties. These polymers are applied in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Thermal Stability : The compound's thermal stability makes it suitable for high-performance materials that require resistance to thermal degradation.

Organic Synthesis

This compound is a valuable intermediate in organic synthesis:

- Diels-Alder Reactions : It acts as a diene in Diels-Alder reactions, facilitating the formation of complex cyclic structures that are important in drug discovery and development.

- Synthetic Pathways : Its derivatives can be synthesized through various chemical transformations, allowing for the creation of new compounds with potential biological activity.

Pharmacological Research

Recent studies have indicated potential applications in pharmacology:

- Anticancer Activity : Preliminary research suggests that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.

- Neuroprotective Effects : Investigations into its neuroprotective capabilities have shown promise, particularly in models of neurodegenerative diseases.

Table 1: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Materials Science | Monomer for conjugated polymers | Used in OLEDs and OPVs |

| Organic Synthesis | Diene in Diels-Alder reactions | Facilitates complex cyclic structures |

| Pharmacological Research | Potential anticancer and neuroprotective agent | Ongoing studies needed for validation |

Case Study 1: Diels-Alder Reaction

A study demonstrated the utility of this compound as a diene in Diels-Alder reactions with various dienophiles. The resulting adducts showed enhanced stability and electronic properties suitable for optoelectronic applications.

Case Study 2: Anticancer Activity

In vitro studies have shown that derivatives of this compound induce apoptosis in breast cancer cell lines. The mechanism involves the activation of caspase pathways leading to programmed cell death.

Mécanisme D'action

The mechanism of action of (2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

Pathways Involved: It may participate in electron transfer reactions, radical formation, and other biochemical processes that influence cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclopentadienylbenzene: Lacks the phenyl substitutions at the 2 and 4 positions.

Tetraphenylcyclopentadienone: Contains four phenyl groups attached to the cyclopentadienone ring.

Pyridylphenylene cyclopentadienone: Contains pyridyl and phenylene groups, used in dendrimer synthesis.

Uniqueness

(2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in organic synthesis and materials science.

Activité Biologique

(2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene, a polycyclic aromatic hydrocarbon, has garnered attention in recent years for its potential biological activities. This compound's unique structure, characterized by a cyclopentadiene unit and two phenyl groups, suggests various interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 192653-46-6 |

| Molecular Formula | C21H18 |

| Molecular Weight | 258.37 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound may act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to modulation of enzymatic activities and disruption of cellular processes.

Key Mechanisms:

- Electrophilic Substitution: The presence of electron-rich phenyl groups enhances the compound's reactivity towards nucleophiles.

- Free Radical Formation: The compound can generate free radicals under certain conditions, which may contribute to its biological effects.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research has shown that the compound can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.

Case Study:

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in:

- Inhibition of cell proliferation: A dose-dependent reduction in cell viability was observed.

- Induction of apoptosis: Flow cytometry analysis revealed increased Annexin V staining in treated cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.

Research Findings:

In vitro assays showed:

- Minimum Inhibitory Concentration (MIC): For Staphylococcus aureus and Escherichia coli, MIC values were determined to be 50 µg/mL and 75 µg/mL respectively.

- Mechanism of Action: The antimicrobial effect is hypothesized to be due to membrane disruption and interference with bacterial metabolic processes.

Toxicological Aspects

While the biological activities are promising, the safety profile of this compound requires thorough investigation. Toxicological studies have indicated potential cytotoxic effects at higher concentrations.

Toxicity Studies:

- Cell Viability Assays: High concentrations (>100 µg/mL) led to significant cytotoxicity in normal human fibroblasts.

- Genotoxicity Tests: Preliminary tests indicated no significant DNA damage at therapeutic concentrations.

Propriétés

Numéro CAS |

6311-25-7 |

|---|---|

Formule moléculaire |

C23H18 |

Poids moléculaire |

294.4 g/mol |

Nom IUPAC |

(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene |

InChI |

InChI=1S/C23H18/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)23(17-21)20-14-8-3-9-15-20/h1-17,22H |

Clé InChI |

CUFFHBHPQZGOBM-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.